molecular formula C24H23NO2 B2640284 (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide CAS No. 478064-13-0

(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide

Cat. No.: B2640284
CAS No.: 478064-13-0
M. Wt: 357.453
InChI Key: JXZOREDSFSPERO-JWGURIENSA-N
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Description

(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide is an organic compound with a complex structure that includes aromatic rings and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde, 4-methylbenzylamine, and cinnamic acid.

    Condensation Reaction: The first step involves the condensation of 2-methoxybenzaldehyde with cinnamic acid in the presence of a base such as sodium hydroxide to form (Z)-3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid.

    Amidation: The (Z)-3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid is then reacted with 4-methylbenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide can be compared with other amide-containing compounds such as:
    • N-(4-methylbenzyl)-2-phenylacetamide
    • (Z)-3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid
    • N-(4-methylbenzyl)-3-phenylpropanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(Z)-3-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-18-12-14-19(15-13-18)17-25-24(26)22(20-8-4-3-5-9-20)16-21-10-6-7-11-23(21)27-2/h3-16H,17H2,1-2H3,(H,25,26)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZOREDSFSPERO-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2OC)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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